InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3
. Its canonical SMILES string is CC(C)(C)Si(C)OC1=CC=C(C=C1)CO
. 4-(tert-Butyldimethylsilyloxy)benzyl alcohol can be synthesized by reacting 4-hydroxybenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. [] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. []
The primary function of 4-(tert-Butyldimethylsilyloxy)benzyl alcohol in chemical reactions is as a protected form of 4-hydroxybenzyl alcohol. [] The TBS group can be readily removed under acidic conditions, such as with tetra-n-butylammonium fluoride (TBAF) or hydrochloric acid, liberating the free hydroxyl group for further chemical transformations. []
4-(tert-Butyldimethylsilyloxy)benzyl alcohol finds extensive application as a protected form of 4-hydroxybenzyl alcohol in various organic synthesis endeavors. [] The selective protection and deprotection of hydroxyl groups are crucial in multi-step syntheses, allowing chemists to manipulate specific functionalities while masking others.
For instance, in the synthesis of complex natural products, the TBS group can safeguard the 4-hydroxybenzyl alcohol moiety from undesired reactions until a later stage where the free hydroxyl group is required. [] Its ease of introduction and removal under mild conditions makes it a versatile protecting group in organic chemistry.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7